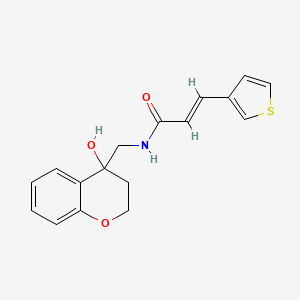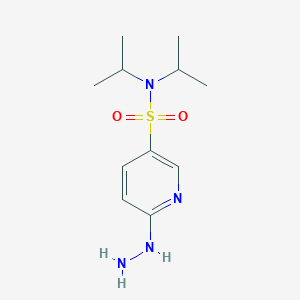![molecular formula C17H14ClF3N2O B2620496 (4-Chlorophenyl)[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]methanone CAS No. 338959-79-8](/img/structure/B2620496.png)
(4-Chlorophenyl)[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorophenyl)[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]methanone, also known as 4-chloro-N-[3-(trifluoromethyl)pyridin-2-yl]-N-pyrrolidin-1-ylmethanone, is a synthetic compound used for a variety of scientific research applications. It is a chiral compound, meaning it has two distinct forms, which can be used to study the effects of stereochemistry on the activity of a compound. It has been studied for its potential use in drug development and as a tool for studying the effects of various enzymes and receptors.
Scientific Research Applications
4-Chlorophenyl)[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]methanone has a variety of scientific research applications, including the study of enzyme and receptor activity, drug development, and the study of stereochemistry. It has been studied for its potential to inhibit the activity of various enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism. It has also been studied for its ability to bind to various receptors, including opioid receptors, which may be useful for drug development. Additionally, due to its chirality, it can be used to study the effects of stereochemistry on the activity of a compound.
Mechanism of Action
The compound also contains a trifluoromethyl group, which is often used in drug design to improve the metabolic stability and lipophilicity of a compound . The presence of a trifluoromethyl group can lead to the formation of four contiguous stereogenic centers, including two adjacent spiro quaternary stereocenters .
The compound’s pharmacokinetics, or how it is absorbed, distributed, metabolized, and excreted (ADME) in the body, would depend on various factors such as its chemical structure, formulation, route of administration, and individual patient characteristics. The compound’s bioavailability, or the extent to which it reaches the systemic circulation, would be influenced by these factors as well .
The compound’s action could be influenced by various environmental factors, such as pH, temperature, and the presence of other substances that could interact with the compound. These factors could affect the compound’s stability, solubility, and ability to reach its target sites in the body .
Advantages and Limitations for Lab Experiments
4-Chlorophenyl)[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]methanone has several advantages and limitations when used in laboratory experiments. The advantages include its ability to be synthesized in a relatively simple manner and its chirality, which can be used to study the effects of stereochemistry on the activity of a compound. The limitations include the fact that its mechanism of action is not fully understood and its potential to bind to various receptors, which can be difficult to control in a laboratory setting.
Future Directions
There are a variety of potential future directions for the use of 4-Chlorophenyl)[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]methanone. These include further research into its mechanism of action and its potential to bind to various receptors, as well as research into its ability to inhibit the activity of various enzymes, such as cytochrome P450 enzymes. Additionally, it could be studied for its potential to be used in drug development, as well as its potential to be used as a tool for studying the effects of stereochemistry on the activity of a compound. Finally, it could be studied for its potential to be used in other scientific research applications, such as the study of enzyme and receptor activity.
Synthesis Methods
4-Chlorophenyl)[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]methanone can be synthesized using a variety of methods. The most common method involves the reaction of 4-chlorophenylacetonitrile with 1-pyrrolidin-2-yl-5-trifluoromethylpyridine in the presence of a base, such as potassium carbonate. This reaction produces a mixture of the two possible stereoisomers of the compound, which can be separated by chromatography.
properties
IUPAC Name |
(4-chlorophenyl)-[3-pyrrolidin-1-yl-5-(trifluoromethyl)pyridin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N2O/c18-13-5-3-11(4-6-13)16(24)15-14(23-7-1-2-8-23)9-12(10-22-15)17(19,20)21/h3-6,9-10H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGAKJODBJVEOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(N=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N4-(3,5-dimethylphenyl)-N6-(furan-2-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2620414.png)

![4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-nitrobenzamide](/img/structure/B2620417.png)

![1-[4-(Adamantan-1-yl)phenoxy]-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2620421.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)cyclohexanecarboxamide](/img/structure/B2620422.png)
![5-ethyl-3-oxo-2-phenyl-N-(4-(trifluoromethoxy)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2620424.png)
![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2620425.png)
![N-(3-acetylphenyl)-2-(4-(4-isopropylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2620427.png)
![N-(2-methoxyphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2620428.png)
![N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)cyclopropanecarboxamide](/img/structure/B2620430.png)

![2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide](/img/structure/B2620434.png)
